molecular formula C8H13N B7903222 5-Norbonene-2-methanamine

5-Norbonene-2-methanamine

Cat. No.: B7903222
M. Wt: 123.20 g/mol
InChI Key: XLBALIGLOMYEKN-KVARREAHSA-N
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Description

5-Norbonene-2-methanamine is an organic compound with the molecular formula C8H13N. It is a colorless to light yellow liquid with a strong amine odor. This compound is known for its unique bicyclic structure, which includes a norbornene ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and materials science .

Preparation Methods

5-Norbonene-2-methanamine can be synthesized through several methods. One common synthetic route involves the reaction of norbornene with methanamine under specific conditions. Another method involves the reaction of 5-norbornene-2-methylamine with phthalic anhydride to form an amino-protected product, which is then subjected to ring-opening metathesis polymerization (ROMP) in the presence of Hoveyda-Grubbs 2nd catalyst . The final product is obtained by deprotection of the intermediate compound.

Chemical Reactions Analysis

5-Norbonene-2-methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like Hoveyda-Grubbs 2nd catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Norbonene-2-methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Norbonene-2-methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amine functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis and polymer chemistry.

Properties

IUPAC Name

[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-KVARREAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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